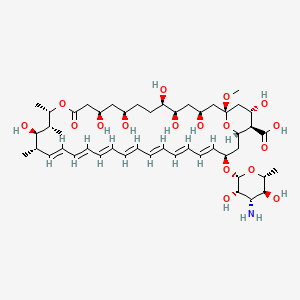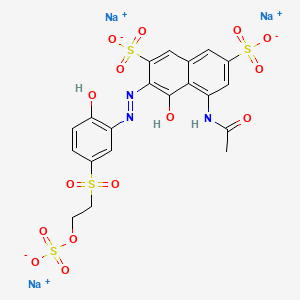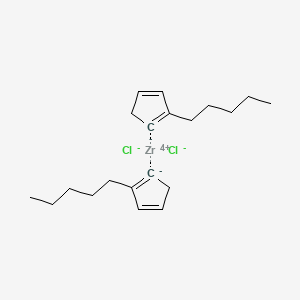
N-Isobutyrylguanosine
Overview
Description
N-Isobutyrylguanosine is used in the syntehsis of 2'-O-(o-nitrobenzyl)-3'-thioguanosine phosphoramidite which is then used to form oligonucleotides, substrates for probing the mechanism of RNA catalysis.
This compound is a purine nucleoside.
Scientific Research Applications
Antineoplastic Activity : N2-Isobutyryl-2'-deoxyguanosine-N7-cyanoborane derivatives have shown potent antineoplastic properties, effective against human tissue culture tumor cells such as leukemia, uterine carcinoma, colon adenocarcinoma, osteosarcoma, and glioma. These compounds inhibit DNA and RNA synthesis in L1210 cells and affect purine synthesis at regulatory sites like PRPP amidotransferase and IMP dehydrogenase (Sood, Shaw, Spielvogel, Hall, Chi, & Hall, 1992).
Inhibition of G-Tetrad Formation : S6-(cyanoethyl)-N2-isobutyryl-2'-deoxy-6-thioguanosine, derived from N-Isobutyrylguanosine, has been used in G-rich triple-helix-forming oligonucleotides. It effectively inhibits G-tetrad formation in these oligonucleotides, which is crucial in facilitating triple-helix formation (Rao, Durland, Seth, Myrick, Bodepudi, & Revankar, 1995).
Bioengineering Applications : Poly(N-isopropyl acrylamide) (pNIPAM), which utilizes this compound derivatives, has been widely used for bioengineering applications, particularly for the nondestructive release of biological cells and proteins. It has applications in studying the extracellular matrix, cell sheet engineering, tissue transplantation, formation of tumor-like spheroids, and the study of bioadhesion and bioadsorption (Cooperstein & Canavan, 2010).
Tautomerism Studies : N2-Isobutyrylguanine, a related compound, has been studied for its tautomerism. The observation of guanine tautomers directly by NMR spectroscopy has provided insights into the structural behavior of guanine derivatives, which is fundamental for understanding their biological functions (Yang, Li, Simionescu, & Yan, 2013).
Synthesis and Modification in Supramolecular Structures : Isoguanosine, an isomer of guanosine and structurally related to this compound, has shown potential in applications like ionophores, genetics, gel formation, and cancer treatment. Its ability to form various supramolecular structures has been a subject of study (Ding, Tang, Ni, Liu, Zhao, & Chen, 2020).
Mechanism of Action
Target of Action
N-Isobutyrylguanosine is a synthetic nucleoside analog . The primary targets of this compound are specific enzymes involved in RNA modification . These enzymes play a crucial role in the post-transcriptional modification of RNA, which is essential for the proper functioning of the RNA molecules.
Mode of Action
This compound interacts with its targets, the RNA modifying enzymes, leading to alterations in the structure and function of the RNA molecule . The compound achieves this by modifying guanosine residues within RNA . This interaction and subsequent modification can lead to changes in the gene expression profile.
Biochemical Analysis
Biochemical Properties
N-Isobutyrylguanosine plays a significant role in biochemical reactions, particularly in the synthesis of oligoribonucleotides . It interacts with specific enzymes involved in RNA modification, ultimately impacting the gene expression profile .
Cellular Effects
Given its role in the synthesis of oligoribonucleotides , it can be inferred that it may influence cell function by affecting RNA synthesis and, consequently, protein synthesis.
Molecular Mechanism
The molecular mechanism of this compound primarily involves the modification of guanosine residues within RNA, leading to alterations in the structure and function of the RNA molecule . This can result in changes in gene expression.
Metabolic Pathways
Given its role in the synthesis of oligoribonucleotides , it is likely involved in pathways related to RNA and protein synthesis.
Subcellular Localization
Given its role in the synthesis of oligoribonucleotides , it is likely to be found in the nucleus where RNA synthesis occurs.
Properties
IUPAC Name |
N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O6/c1-5(2)11(23)17-14-16-10-7(12(24)18-14)15-4-19(10)13-9(22)8(21)6(3-20)25-13/h4-6,8-9,13,20-22H,3H2,1-2H3,(H2,16,17,18,23,24)/t6-,8-,9-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTYJSXVUGJSGM-HTVVRFAVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201347293 | |
| Record name | N-Isobutyrylguanosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201347293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64350-24-9 | |
| Record name | N-Isobutyrylguanosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201347293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-{9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-6,9-dihydro-1H-purin-2-yl}-2-methylpropanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: Why is N-Isobutyrylguanosine used in oligonucleotide synthesis?
A: this compound is a protected form of guanosine, a building block of RNA. In oligonucleotide synthesis, protecting groups like isobutyryl are crucial to prevent unwanted side reactions and ensure the correct sequence is assembled. The isobutyryl group specifically protects the N2 amino group of guanosine, which is highly reactive and could lead to branching or incorrect linkages during synthesis [, , ].
Q2: The research mentions using 2'-O-benzoyl-N-isobutyrylguanosine 3'-phosphate. What is the significance of the 2'-O-benzoyl group?
A: Similar to the N-isobutyryl group, the 2'-O-benzoyl group serves as a protecting group. In this case, it protects the 2'-hydroxyl group of the guanosine ribose sugar. Protecting this position is essential in phosphotriester oligonucleotide synthesis, as it prevents the formation of unwanted 2'-5' linkages and ensures that only the desired 3'-5' phosphodiester bonds are formed [].
Q3: The research highlights difficulties in synthesizing guanine-rich oligonucleotide sequences. How does this compound help overcome these challenges?
A: Guanine-rich sequences are known to form complex structures, such as G-quadruplexes, which can hinder chemical synthesis. The use of this compound, along with other protecting groups and optimized reaction conditions, helps improve the solubility and reactivity of guanine nucleotides during synthesis. This facilitates the efficient assembly of longer, guanine-rich oligonucleotide sequences [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Potassium [1,1'-biphenyl]-2-yl sulfate](/img/structure/B1142336.png)
![1-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-2-[(2,3,4,6-tetra-O-acetyl-|A-D-glucopyranosyl)oxy]ethanone](/img/structure/B1142339.png)


